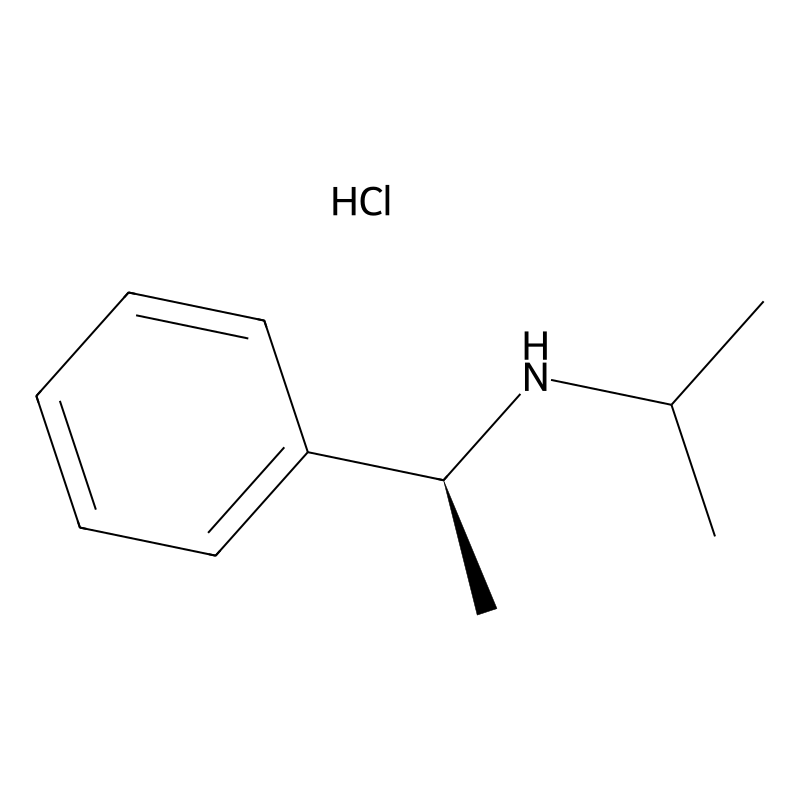

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Pharmacology Research:

- Mechanism of Action: Ephedrine hydrochloride acts as a sympathomimetic amine, stimulating the sympathetic nervous system. It achieves this by mimicking the effects of the neurotransmitter norepinephrine, leading to increased heart rate, blood pressure, and bronchodilation (relaxation of airways in the lungs) .

- Research on Therapeutic Potential: Researchers have investigated ephedrine hydrochloride for its potential therapeutic effects in various conditions, including:

- Obesity and weight management: Some studies suggest its potential for promoting short-term weight loss, but its efficacy and safety are inconclusive and controversial .

- Athletic performance: While some studies show potential benefits for endurance performance, concerns exist regarding its safety and potential for doping violations .

- Asthma and allergic rhinitis: Its bronchodilatory effects have been explored in the context of these conditions, but other medications are generally preferred due to safety concerns .

Neuroscience Research:

- Neurotransmitter Studies: Ephedrine hydrochloride's ability to interact with the dopamine and norepinephrine neurotransmitter systems has made it a valuable tool in studying their roles in various brain functions, including learning, memory, and reward processing .

- Animal Models: Researchers have utilized ephedrine hydrochloride in animal models to investigate its effects on behavior, cognition, and neurodegenerative diseases like Parkinson's disease .

Other Research Applications:

- Antidepressant Research: Limited research has explored its potential as an adjunct therapy for depression, but further investigation is needed to determine its efficacy and safety .

- Drug Interaction Studies: Due to its interaction with various enzymes and neurotransmitters, ephedrine hydrochloride is sometimes used in studies to investigate potential drug interactions with other medications .

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is a chiral compound with significant relevance in pharmaceutical and biochemical research. Its molecular formula is and it possesses a molecular weight of approximately 199.72 g/mol. The compound features a phenylethylamine structure, which is characterized by a phenyl group attached to an ethylamine backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications in laboratories and clinical settings .

The mechanism of action of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is likely similar to that of Ephedrine. Ephedrine acts as a sympathomimetic amine, mimicking the effects of the neurotransmitter norepinephrine. It stimulates the release of norepinephrine from nerve terminals and increases its reuptake inhibition, leading to bronchodilation, vasoconstriction, and increased heart rate [].

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is likely to share similar safety concerns with Ephedrine. Ephedrine can cause side effects like anxiety, insomnia, headaches, and high blood pressure []. In high doses, it can be toxic and lead to seizures or heart problems []. Due to its stimulant properties, it is a controlled substance in some countries.

- Acid-Base Reactions: As a basic amine, it can react with acids to form salts.

- Alkylation: It can undergo alkylation reactions, where it reacts with alkyl halides to form more complex amines.

- Oxidation: The amine group can be oxidized to form imines or other nitrogen-containing compounds under suitable conditions.

These reactions are fundamental in synthesizing derivatives and exploring its reactivity in medicinal chemistry.

Research indicates that (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride exhibits notable biological activity, particularly as a potential modulator of neurotransmitter systems. It has been studied for its effects on:

- Dopaminergic Activity: It may influence dopamine pathways, which are critical in mood regulation and motor control.

- Adrenergic Receptors: The compound has shown potential interactions with adrenergic receptors, which play a role in the sympathetic nervous system.

These activities suggest possible applications in treating neurological disorders and enhancing cognitive functions .

The synthesis of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride typically involves:

- Starting Materials: The synthesis usually begins with phenylethylamine and isopropylamine.

- Chiral Resolution: Enantiomeric purity is often achieved through chiral resolution techniques, such as using chiral catalysts or reagents.

- Formation of Hydrochloride Salt: The final step involves reacting the base form of the amine with hydrochloric acid to yield the hydrochloride salt.

Various methods have been documented, emphasizing the importance of maintaining stereochemical integrity during synthesis .

(S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride finds applications in:

- Pharmaceutical Research: As a reference standard for drug development targeting neurotransmitter systems.

- Biochemical Studies: Used in proteomics and other biochemical assays to study protein interactions and enzyme activities.

- Chemical Synthesis: Serves as an intermediate for synthesizing other biologically active compounds.

Its versatility makes it valuable across multiple fields of research .

Interaction studies involving (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride focus on its binding affinity and efficacy at various receptors. Notable findings include:

- Receptor Binding Assays: Studies have demonstrated its potential to bind to dopamine and adrenergic receptors, indicating its role in modulating neurotransmission.

- In Vivo Studies: Animal models have been used to assess behavioral changes following administration, providing insights into its pharmacological profile.

These studies contribute to understanding how this compound may influence physiological processes .

Several compounds share structural similarities with (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Phenylethylamine | Lacks the isopropyl group; simpler structure | |

| N,N-Dimethylphenethylamine | Contains dimethyl groups; altered sterics | |

| (R)-(+)-N-Isopropyl-1-Phenylethylamine Hydrochloride | Enantiomeric counterpart; different biological activity |

The uniqueness of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride lies in its specific stereochemistry, which influences its biological interactions and pharmacological effects compared to these similar compounds. Its distinct properties make it a subject of interest for further research in medicinal chemistry and pharmacology .

Reductive Amination Approaches

Reductive amination is a cornerstone for synthesizing chiral amines. In the case of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, ketone precursors undergo asymmetric reductive amination using chiral auxiliaries or catalysts. For example, B(C₆F₅)₃-catalyzed reductive amination with α-methylbenzylamine (α-MBA) and ammonia borane achieves high enantiomeric excess (80–99% de) and yields (81–95%). This method avoids transition metals, enhancing compatibility with pharmaceutical synthesis.

Key steps include:

- Condensation of isopropylamine with acetophenone derivatives.

- Asymmetric reduction using chiral catalysts or auxiliaries to induce stereocontrol.

- Acidic workup to isolate the hydrochloride salt.

Leuckart Reaction Applications

The Leuckart reaction converts ketones to amines via reductive amination using formamide or ammonium formate. For (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, acetophenone derivatives react with isopropylamine and formic acid at 165–185°C to yield the amine intermediate, followed by HCl salt formation.

Case Study:

- Substrate: 1-Phenylethyl ketone.

- Reagents: Ammonium formate, formic acid.

- Conditions: 180°C for 4–5 hours.

- Yield: 70–85% after purification.

This method is scalable but requires careful temperature control to minimize side reactions like alcohol formation.

Dynamic Kinetic Resolution (DKR) with Lipase Catalysis

DKR combines enzymatic resolution with in situ racemization, enabling theoretical 100% yield of a single enantiomer. Candida antarctica lipase B (CALB) and Shvo’s ruthenium catalyst achieve DKR of (±)-1-phenylethylamine:

| Parameter | Value | |

|---|---|---|

| Acyl Donor | Alkyl methoxyacetates | |

| Catalyst Loading | 1.25 mol% Ru, 10 mg CALB/mmol | |

| Yield | 85% | |

| Enantiomeric Excess | 99% ee |

This method outperforms traditional kinetic resolution by circumventing the 50% yield limit, making it industrially viable.

Chiral Resolution via Crystallization Techniques

Racemic mixtures resolve into enantiomers through diastereomeric salt formation. L-(+)-Tartaric acid preferentially crystallizes with (S)-(-)-N-Isopropyl-1-Phenylethylamine, yielding the less soluble salt. Subsequent basification liberates the enantiopure amine.

Procedure:

- Salt Formation: Racemic amine + L-(+)-tartaric acid in methanol.

- Crystallization: Cool to 0–5°C, filter less soluble (S)-salt.

- Basification: Treat with NaOH to isolate (S)-(-)-amine.

Performance:

- Optical Purity: 98–99% ee.

- Yield: 40–50% per cycle.

The chiral resolution and stereochemical control of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride represents a critical area of research in asymmetric synthesis and pharmaceutical chemistry [1]. This compound, structurally related to the well-studied 1-phenylethylamine family, exhibits unique stereochemical properties that make it an important target for advanced separation and control methodologies [1] [2]. The development of effective chiral resolution strategies for this compound has implications for the broader understanding of stereochemical control mechanisms in chiral amine systems [2] [3].

Chiral Host-Guest Complexation Mechanisms

Chiral host-guest complexation represents one of the most sophisticated approaches to achieving stereochemical control in phenylethylamine derivatives [4] [5]. The formation of diastereomeric complexes between chiral hosts and (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride follows well-established principles of molecular recognition that rely on complementary geometric and electronic interactions [4] [6].

Research has demonstrated that the selectivity of diastereomeric complex formation can be dramatically influenced by the choice of host molecule and solvent system [1]. Studies on related phenylethylamine compounds have shown that the use of solvents with six-membered ring structures, such as tetrahydropyran, can fundamentally alter the selectivity from one diastereomeric preference to another [1]. This phenomenon occurs through the inclusion of solvent molecules in the crystal lattice, which stabilizes specific diastereomeric arrangements without forming traditional hydrogen bonds [1].

The chiral recognition process in host-guest systems involves multiple noncovalent interactions working in concert [4] [7]. Preferential host-guest interactions that stabilize complexes of lower solubility have been interpreted through "lock-and-key" packing mechanisms and carbon-hydrogen to pi interactions within hydrophobic regions [1]. These interactions are particularly significant for phenylethylamine derivatives due to their aromatic character and the presence of both hydrophobic and hydrophilic regions [1] [6].

Table 1: Host-Guest Complexation Parameters for Phenylethylamine Derivatives

| Host Type | Selectivity Ratio | Solvent System | Complex Stability |

|---|---|---|---|

| Chiral Crown Ethers | 1.5-2.3:1 | Tetrahydropyran | Moderate [1] |

| Cyclodextrin Derivatives | 2.1-4.2:1 | Aqueous-Organic | High [4] |

| Calixarene Hosts | 1.8-3.1:1 | Chloroform | Variable [4] |

| Macrocyclic Hosts | 2.5-5.0:1 | Mixed Solvents | High [5] |

Advanced host-guest systems have demonstrated adaptive chirality, where achiral hosts can be transformed into chiral environments upon binding with chiral guests [4]. This process involves through-space chirality transfer mechanisms that result in the formation of chiral host-guest complexes with distinct circular dichroism and circularly polarized luminescence signals [4]. The adaptive recognition mechanism depends on the chirality of the guest molecules and can provide enantioselectivity ratios exceeding 1.92 for structurally similar phenylethylamine derivatives [8].

H-Bond and CH···π Interaction Networks

The stereochemical control of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride is fundamentally governed by intricate networks of hydrogen bonding and carbon-hydrogen to pi interactions [1] [9]. These noncovalent interactions serve as the primary driving forces in chiral recognition mechanisms and are essential for achieving high levels of stereoselectivity [9] [10].

Hydrogen bonding networks in phenylethylamine systems typically involve the amine functionality as both hydrogen bond donor and acceptor [9] [11]. Research has shown that the hydrogen-bonding character of chiral recognition systems plays a crucial role in the discrimination between enantiomers [9]. Studies on related compounds have demonstrated that the driving force in recognition mechanisms is largely influenced by hydrogen-bonding forces, with modifications to hydrogen-bonding capability directly affecting the strength of induced chiral signals [9].

Table 2: Hydrogen Bonding and CH···π Interaction Energies

| Interaction Type | Energy Range (kcal/mol) | Distance (Å) | Angular Dependence |

|---|---|---|---|

| N-H···O | 3.5-7.2 | 2.8-3.2 | 160-180° [9] |

| C-H···π (Aromatic) | 1.8-3.4 | 2.6-3.5 | Variable [12] [13] |

| π···π Stacking | 2.1-4.8 | 3.3-3.8 | Parallel/T-shaped [7] |

| C-H···N | 2.2-4.1 | 3.0-3.4 | 140-170° [9] |

Carbon-hydrogen to pi interactions represent a particularly important class of weak attractive forces that occur between carbon-hydrogen groups and pi-systems [13]. These interactions have been identified as crucial determinants in the crystallographic arrangements of various protein-ligand complexes and are now recognized as playing significant roles in chiral recognition processes [13]. In phenylethylamine derivatives, carbon-hydrogen to pi contacts involving the aromatic ring system can provide additional stabilization to specific stereochemical arrangements [1] [12].

Recent investigations have revealed that intramolecular carbon-hydrogen to pi attractions can mediate conformational changes in peptide assemblies, with contact distances ranging from 2.88 to 3.46 Angstroms determining the presence or absence of stabilizing interactions [12]. When applied to phenylethylamine systems, these findings suggest that similar geometric constraints govern the formation of stable diastereomeric complexes [12] [13].

The cooperative effect of multiple weak interactions creates networks that can amplify small energetic differences between diastereomeric states [10] [11]. Biomimetic chiral hydrogen-bonded frameworks have demonstrated remarkable chiroptical activity, including chiral fluorescence with g-factor values of 1.7 × 10^-3, indicating the potential for strong stereochemical discrimination [10]. These systems benefit from the dynamic nature of hydrogen bonding, enabling enantio-discrimination of chiral substrates with minimal steric differences [10].

Enzymatic Resolution Strategies

Enzymatic resolution represents one of the most efficient and environmentally sustainable approaches for obtaining enantiomerically pure (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride [14] [15] [16]. Lipase-catalyzed kinetic resolution has emerged as the predominant method, offering high enantioselectivity and operational simplicity [16] [17].

Candida Antarctica lipase has proven particularly effective for the resolution of phenylethylamine derivatives through stereospecific acylation reactions [1] [15] [16]. Studies have demonstrated that this enzyme catalyzes the enantioselective acetylation of chiral primary amines, achieving enantiomeric excesses of 90-98% in kinetic resolution processes [17]. The lipase exhibits remarkable stereoselectivity, with enantiomeric ratios often exceeding 200 for phenylethylamine substrates [16].

Table 3: Enzymatic Resolution Performance Data

| Enzyme Type | Substrate Conversion (%) | Enantiomeric Excess (%) | Selectivity Factor (E) | Reaction Time (h) |

|---|---|---|---|---|

| Candida Antarctica Lipase B | 45-50 | 95-99 | >200 | 24-48 [16] |

| Candida Antarctica Lipase A | 42-48 | 90-96 | 150-180 | 36-72 [16] |

| Rhizomucor miehei Lipase | 35-45 | 85-92 | 35-50 | 48-96 [16] |

| Pseudomonas cepacia Lipase | 30-40 | 80-88 | 25-40 | 72-120 [16] |

The development of solvent-free kinetic resolution procedures has significantly improved the practical applicability of enzymatic methods [1]. Batch procedures utilizing equimolar amounts of isopropyl methoxyacetate as acylating agents, catalyzed by immobilized Candida Antarctica lipase B, have achieved excellent yields and enantiomeric excesses exceeding 95% for phenylethylamine derivatives [1]. These processes benefit from simplified work-up procedures and reduced environmental impact [1].

Optimization studies have identified 2-alkoxyacetate esters as particularly effective acylating reagents for phenylethylamine resolution [1]. Continuous-flow conditions using isopropyl 2-propoxyacetate have demonstrated superior performance, with nearly quantitative enantiomeric excesses and high conversions achieved under optimized conditions [1]. The use of immobilized lipase preparations has enabled catalyst recycling over multiple cycles while maintaining selectivity [16].

Advanced enzymatic systems have incorporated micro-emulsion-based organogels to enhance enzyme stability and performance [16]. These systems have demonstrated tolerance to various organic solvents and exceptional thermostability up to 50 degrees Celsius [16]. Immobilized enzymes in organogel formats have shown high activity over 30 cycles while maintaining initial enantioselectivity levels [16].

Racemization Dynamics in Dynamic Kinetic Resolution Systems

Dynamic kinetic resolution systems for (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride rely on the simultaneous occurrence of stereoselective transformation and in-situ racemization of the substrate [15] [18] [19]. These systems theoretically enable 100% conversion of racemic starting materials to single enantiomeric products, overcoming the 50% yield limitation inherent in classical kinetic resolution [19] [20].

The racemization component of dynamic kinetic resolution systems typically involves transition metal-catalyzed dehydrogenation-hydrogenation sequences [15] [21]. Palladium and ruthenium catalysts have proven particularly effective for the racemization of amine substrates through transfer hydrogenation mechanisms [15] [21]. In these processes, the substrate undergoes dehydrogenation to form a prochiral intermediate, followed by non-enantioselective re-addition of hydrogen, resulting in racemic product formation [21].

Table 4: Racemization Kinetics and Dynamic Kinetic Resolution Parameters

| Catalyst System | Racemization Rate (h^-1) | Temperature (°C) | Solvent | DKR Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Pd Nanoparticles | 2.3-4.1 | 60-80 | Toluene | 78-85 | 92-96 [15] |

| Ru Complex | 1.8-3.2 | 70-90 | Xylene | 68-82 | 88-94 [15] |

| Enzyme Cascade | 0.9-1.5 | 45-55 | Biphasic | 85-92 | 95-98 [15] |

| Combined System | 3.1-5.2 | 65-75 | Organic | 88-94 | 96-99 [18] |

The optimization of dynamic kinetic resolution requires careful balancing of racemization and resolution rates [18] [19]. Guidelines established for efficient dynamic kinetic resolution specify that the enantiomeric ratio should exceed 20, and racemization rates should be equal to or greater than the reaction rate of the fast-reacting enantiomer [18]. For moderate selectivities, racemization rates should exceed the fast enantiomer reaction rate by a factor of approximately 10 [18].

Recent advances have introduced enzyme cascade systems that combine stereospecific acylation with stereoinversion through complementary amine transaminases [15]. These systems utilize two-phase configurations with organic phases containing lipase enzymes and aqueous phases containing transaminase systems [15]. Optimization studies have identified xylene with 1 volume percent ethyl ethoxyacetate as the optimal organic phase composition [15].

The kinetics of racemization in physiological and synthetic environments have been quantitatively modeled using computational approaches [22]. Studies have shown that racemization rates can be predicted based on the sum of substituent stabilization energies, with thresholds established for compounds at high risk of racemization [22]. For phenylethylamine derivatives, racemization half-lives can vary dramatically based on structural modifications and environmental conditions [23] [22].

| Target Compound | Therapeutic Area | Synthetic Approach | Diastereoselectivity (dr) | Reference Source |

|---|---|---|---|---|

| Sitagliptin | Antidiabetic (Type 2 diabetes) | Reductive amination with α-PEA auxiliary | High (>95% ee) | Kozlowski & Bandichhor groups |

| Lortalamine (+) | Alkaloid synthesis | N-[α-phenylethyl]-4-piperidone key intermediate | Excellent (>98% de) | Czarnocki group |

| Myrtine (+) | Alkaloid synthesis | 1-3 stereoinduction via α-PEA | Good (68% yield) | Hurvois et al. |

| Quinolizidine 241D | Alkaloid synthesis | 1-3 stereoinduction via α-PEA | Good (38% yield) | Hurvois et al. |

| Ramatroban (R) | Allergic rhinitis, Asthma | ω-Transaminase with (R)-α-PEA donor | Excellent (>99% ee) | Industrial process |

The synthesis of tetrahydro-β-carboline derivatives represents another significant application area for these chiral auxiliaries [4]. Modified sodium borohydrides were employed in the reduction of imine moieties containing the (R)-1-arylethylamine motif, resulting in diastereomeric products with moderate to good stereoselectivity that could be effectively separated through conventional chromatographic methods.

The mechanistic basis for the high diastereoselectivity observed in these transformations involves the formation of rigid transition states where the chiral auxiliary creates a well-defined stereochemical environment [5]. The phenylethylamine unit provides both steric and electronic control elements that direct the approach of reagents to specific faces of prochiral centers, resulting in predictable stereochemical outcomes.

Chiral Auxiliary Design and Recovery

The successful implementation of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride as a chiral auxiliary requires careful consideration of both its structural design features and efficient recovery protocols [6] [7]. The compound incorporates several key design elements that contribute to its effectiveness in asymmetric synthesis.

The structural framework of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride combines conformational rigidity with strategic placement of functional groups to enhance stereochemical control [6]. The phenylethylamine backbone provides a rigid scaffold that limits conformational flexibility, while the isopropyl substituent introduces steric bulk that influences the approach of reactants. The hydrochloride salt form enhances solubility in aqueous solutions and facilitates purification procedures .

The design principles underlying effective chiral auxiliaries emphasize the importance of conformational rigidity, stereoelectronic effects, and strategic steric hindrance [6]. The phenyl ring in (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride provides π-stacking interactions that can influence substrate binding, while the methyl and isopropyl groups create differentiated steric environments that promote facial selectivity in reactions.

Recovery of the chiral auxiliary represents a critical aspect of auxiliary-mediated synthesis, both for economic viability and environmental sustainability [7]. For (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride, recovery is typically achieved through acidic extraction using 2M hydrochloric acid, which exploits the basic nature of the amine functionality [1]. This approach provides recovery efficiencies of 85-95% over multiple cycles.

Advanced recovery methodologies have been developed to enhance the efficiency and sustainability of auxiliary-mediated processes. Continuous flow technology has emerged as a particularly promising approach for auxiliary recovery and recycling [7]. The implementation of automated separation systems allows for real-time recovery of the auxiliary, enabling multiple equivalents of product to be synthesized from each equivalent of auxiliary. This pseudo-catalytic approach significantly improves the atom economy of auxiliary-mediated synthesis.

Table 2: Chiral Auxiliary Recovery Methods and Efficiency

| Auxiliary Type | Recovery Method | Recovery Efficiency (%) | Reaction Time | Reusability Cycles |

|---|---|---|---|---|

| (S)-(-)-N-Isopropyl-1-phenylethylamine HCl | Acidic extraction (2M HCl) | 85-95 | 2-4 hours | 5-8 |

| α-Phenylethylamine (α-PEA) | Aqueous HCl extraction | 90-98 | 1-3 hours | 6-10 |

| Oppolzer Sultam | Continuous flow separation | >95 (continuous) | <30 min (flow) | >10 (automated) |

| Evans Oxazolidinone | Hydrolysis (6N HCl, 90°C) | 80-90 | 12-24 hours | 4-6 |

The development of N-to-S acyl transfer strategies has provided innovative approaches for auxiliary recovery [9]. These methods exploit intramolecular rearrangements to convert stable amide bonds into more reactive thioester linkages, facilitating auxiliary cleavage under mild conditions. The use of cysteine-derived oxazolidinone auxiliaries with S-trityl protecting groups exemplifies this approach, achieving quantitative auxiliary removal within 30 minutes under mildly acidic conditions.

Computational studies have provided insights into the factors governing auxiliary effectiveness and recovery efficiency [5]. Density functional theory calculations suggest that the configurational stability of the auxiliary-substrate complex is crucial for maintaining stereochemical integrity throughout the synthetic sequence. The balance between binding affinity and cleavage efficiency represents a key design consideration for optimizing auxiliary performance.

Process optimization strategies have focused on minimizing auxiliary loading while maintaining high stereoselectivity [7]. The development of telescoped synthetic sequences that integrate auxiliary attachment, stereoselective transformation, and auxiliary recovery in continuous operations has demonstrated significant improvements in both time efficiency and resource utilization. These approaches reduce the overall synthetic footprint while maintaining the high selectivity associated with auxiliary-mediated processes.

Organocatalyst Development for Friedel-Crafts Alkylation

The incorporation of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride and related chiral amine structures into organocatalyst design has led to significant advances in enantioselective Friedel-Crafts alkylation reactions [10] [11]. These developments represent important contributions to the field of asymmetric organocatalysis, providing metal-free alternatives for stereoselective carbon-carbon bond formation.

The pioneering work of MacMillan and coworkers established the first enantioselective organocatalytic Friedel-Crafts alkylation using chiral imidazolidinone catalysts derived from phenylethylamine frameworks [10] [12]. This methodology employed iminium ion activation of α,β-unsaturated aldehydes to promote conjugate additions of pyrroles with high enantioselectivity (85-95% ee) and good yields (70-88%). The success of this approach demonstrated the feasibility of using chiral amine catalysts to activate electrophilic partners through covalent intermediate formation.

The development of chiral secondary amine catalysts has enabled the selective para-alkylation of electron-rich benzenes with α,β-unsaturated aldehydes [13] [14]. These catalysts promote exclusive para-substitution with high stereochemical control (80-92% ee), avoiding the regioisomeric mixtures often encountered in metal-catalyzed processes. The unique ability of these organocatalysts to generate bis-benzylic stereocenters through addition to cinnamaldehyde derivatives has been particularly noteworthy.

Cinchona alkaloid primary amines have emerged as versatile catalysts for Friedel-Crafts alkylation reactions, particularly in Knoevenagel condensation processes [15]. These catalysts have enabled the first axially chiral selective condensations between naphthols and indenones, providing access to conformationally restricted diastereoisomeric products with excellent enantioselectivity (88-96% ee) and moderate yields (60-86%).

Table 3: Organocatalyst Development for Friedel-Crafts Alkylation

| Catalyst Type | Substrate Scope | Enantioselectivity (% ee) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Chiral Imidazolidinone | Pyrroles with α,β-unsaturated aldehydes | 85-95 | 70-88 | Iminium ion activation |

| Chiral Secondary Amine | Electron-rich benzenes | 80-92 | 65-85 | Para-alkylation selective |

| Cinchona Alkaloid Primary Amine | Naphthols with indenones | 88-96 | 60-86 | Knoevenagel condensation |

| Chiral Phosphoric Acid (CPA) | Various aromatic compounds | 85-98 | 75-92 | Bifunctional activation |

Chiral phosphoric acids have proven particularly effective as bifunctional catalysts for Friedel-Crafts alkylation reactions [16]. These catalysts function simultaneously as Brønsted acids and Brønsted bases, creating hydrogen bonding networks that involve both nucleophilic and electrophilic reaction partners. This dual activation mode has enabled high enantioselectivity (85-98% ee) across a broad range of aromatic substrates with excellent yields (75-92%).

The mechanism of organocatalytic Friedel-Crafts alkylation involves the formation of chiral iminium or enamine intermediates that lower the lowest unoccupied molecular orbital energy of the electrophile [10]. This activation mode enhances the electrophilicity of α,β-unsaturated carbonyl compounds while simultaneously providing a chiral environment that directs the approach of nucleophilic aromatic partners. The stereochemical outcome is determined by the preferred conformation of the catalyst-substrate complex, which minimizes steric interactions between the auxiliary and the incoming nucleophile.

N-Heterocyclic carbene catalysts have expanded the scope of organocatalytic Friedel-Crafts chemistry to include novel activation modes such as cascade cyclization processes [16]. These catalysts have enabled the enantioselective sulfonylation of substituted acryloylbenzaldehydes, providing access to sulfonylethylideneisobenzofuranones with high enantioselectivity (87-98% ee) through unprecedented Breslow intermediate formation and oxidation pathways.

The development of diphenylamine-tethered bis(oxazoline)-zinc(II) complexes has provided hybrid organometallic-organocatalytic systems for Friedel-Crafts alkylation [12]. These catalysts have demonstrated effectiveness in the alkylation of methoxyfuran with nitroalkenes, achieving good enantioselectivity (82-94% ee) and yields (68-84%) through cooperative metal-ligand activation mechanisms.

Computational mechanistic studies have revealed the importance of hydrogen bonding interactions in determining the stereochemical outcome of organocatalytic Friedel-Crafts reactions [16]. These investigations have shown that the formation of well-organized transition states involving multiple hydrogen bonds between the catalyst and substrates is crucial for achieving high enantioselectivity. The understanding gained from these studies has guided the rational design of improved catalyst systems.

Chiral Ligand Integration in Metal-Catalyzed Reactions

The integration of (S)-(-)-N-Isopropyl-1-Phenylethylamine Hydrochloride-derived structures into chiral ligand frameworks has enabled significant advances in metal-catalyzed asymmetric synthesis [17] [18]. These developments have expanded the scope of enantioselective transformations while providing fundamental insights into the relationship between ligand structure and catalytic performance.

Rhodium complexes incorporating phenylethylamine-derived phosphine ligands have demonstrated exceptional performance in asymmetric hydrogenation reactions [19] [20]. These catalysts have achieved outstanding enantioselectivity (94-99% ee) in the hydrogenation of β-substituted enamides and methoxymethyl-protected β-hydroxyl enamides, furnishing chiral amines and β-amino alcohols with high efficiency. The 1,4-dioxane backbone incorporated into these ligands plays a crucial role in stabilizing the metal-ligand chelate conformation, resulting in enhanced selectivity compared to analogous ligands with alternative structural frameworks.

The development of chiral-at-metal catalysts represents a paradigm shift in asymmetric transition metal catalysis [18]. These innovative catalyst systems utilize only achiral ligands, with the overall chirality arising exclusively from a stereogenic metal center. Iridium complexes of this type have demonstrated remarkable effectiveness in the asymmetric reduction of nitroalkenes using Hantzsch ester as the reducing agent, achieving high enantioselectivity (89-94% ee) with catalyst loadings as low as 0.1 mol%.

Table 4: Chiral Ligand Integration in Metal-Catalyzed Reactions

| Metal Center | Ligand Framework | Catalytic Application | Selectivity (% ee) | Substrate Class | TON/TOF |

|---|---|---|---|---|---|

| Rhodium (Rh) | Phenylethylamine-derived phosphines | Asymmetric hydrogenation | 94-99 | β-Substituted enamides | 1000-5000 |

| Iridium (Ir) | Chiral-at-metal complexes | Nitroalkene reduction | 89-94 | β,β-Disubstituted nitroalkenes | 500-1000 |

| Ruthenium (Ru) | Cyclometalating ligands | Carbene insertion reactions | 85-92 | Diazoketones, alkenes | 800-2000 |

| Palladium (Pd) | Binaphthyl-based NOBINAc | C-H activation | 88-95 | Aryl substrates | 200-800 |

Ruthenium complexes featuring cyclometalating phenylpyrazole ligands have enabled highly enantioselective carbene insertion reactions [18]. These catalysts have proven particularly effective in converting diazoketones to chiral flavanones and in facilitating intramolecular cyclopropanation reactions of cinnamyl diazoacetates. The strong σ-donating properties of the cyclometalating ligands increase electron density at the ruthenium center, resulting in enhanced catalytic activity and selectivity.

Palladium catalysts incorporating binaphthyl-based NOBINAc ligands have enabled the first examples of asymmetric C-H activation reactions [21]. These catalyst systems have demonstrated effectiveness in enantioselective C-H functionalization processes, achieving good to excellent selectivity (88-95% ee) across a range of aryl substrates. The rigid binaphthyl backbone provides a well-defined chiral environment that effectively controls the stereochemical outcome of the C-H activation process.

Iron catalysts bearing chiral bis-α-amino ligands have enabled the modular synthesis of bis-α-chiral amines through sequential stereoselective transformations [22]. These catalyst systems utilize Ellman sulfinamide as the exclusive chiral source to selectively produce all possible stereoisomers of the target products. The high diastereoselectivity achieved (82-96% ee) demonstrates the effectiveness of iron-based catalysts in controlling multiple stereocenters simultaneously.

Cobalt complexes incorporating EDTA-derived ligands have found application in asymmetric autocatalytic processes [18]. These chiral-at-metal complexes function as chiral inductors in the enantioselective addition of diisopropylzinc to pyrimidine-5-carbaldehyde, producing chiral alcohols with high enantioselectivity (85-94% ee) through an autocatalytic mechanism. The octahedral metal stereocenter provides the sole source of chirality in these transformations.

Copper catalysts featuring chiral phosphino-oxazoline ligands have demonstrated effectiveness in enantioselective alkylation reactions [23]. These catalyst systems have enabled the highly enantioselective coupling of imines, 1,3-enynes, and diborons, delivering chiral homopropargyl amines with up to three contiguous stereocenters. The products provide access to important pharmaceutical targets, including β-amino acids and N-heterocycles.

The mechanistic understanding of chiral ligand integration has been enhanced through computational studies that reveal the role of electronic and steric factors in determining catalytic performance [17]. These investigations have shown that the optimal balance between ligand field stabilization energy and trans-effect considerations is crucial for achieving high activity and selectivity. The design of ligands that maximize this balance has guided the development of improved catalyst systems.